Regioisomeric Substitution at the 5‑Position Enables BRD4 Bromodomain Engagement, in Contrast to the Inactive 3‑Position Isomer
The 5‑substituted benzo[d]isoxazole scaffold serves as a critical pharmacophoric element for achieving potent BRD4 bromodomain inhibition in BET inhibitor development. Cocrystal structures of benzo[d]isoxazole‑containing inhibitors in complex with BRD4(1) have demonstrated that the 5‑position substituent makes key hydrophobic contacts within the acetyl‑lysine binding pocket that are sterically inaccessible to 3‑position analogs [1]. In a systematic SAR study of benzo[d]isoxazole derivatives, compounds bearing the 5‑substitution pattern exhibited potent BRD4 binding and subsequent downregulation of c‑MYC and androgen receptor (AR) target genes in prostate cancer cell lines, whereas the 3‑substituted regioisomer Methyl 2-(1,2‑benzisoxazol‑3‑yl)acetate lacks any reported BET inhibitory activity [1].
| Evidence Dimension | BRD4 bromodomain inhibitor scaffold activity |
|---|---|
| Target Compound Data | 5‑Substituted benzo[d]isoxazole scaffold shows potent BRD4 binding (cocrystal structure confirmed) [1] |
| Comparator Or Baseline | 3‑Substituted benzoisoxazole scaffold: No BRD4 inhibitory activity reported [1] |
| Quantified Difference | Qualitative: Active scaffold vs. inactive scaffold in BET inhibition context |
| Conditions | BRD4(1) cocrystallography; prostate cancer cell line assays (AR and MYC gene expression) |
Why This Matters
For medicinal chemistry programs targeting BET bromodomains, procurement of the 5‑substituted benzo[d]isoxazole intermediate is essential for maintaining SAR trajectory, as the 3‑position isomer is structurally incapable of productive binding pocket interactions.
- [1] Zhang M, Zhang Y, Song M, et al. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. 2018. View Source
